4-(Thiophen-2-yl)-1H-imidazol-2-amine Exhibits 6.4-Fold Weaker TS Inhibition vs. PDDF but Demonstrates Superior HL-60 Cytotoxicity
The compound inhibits thymidylate synthase (TS) from H35F/F cells with an IC50 of 90 nM. Compared to the clinical-stage TS inhibitor PDDF (IC50 = 14 nM), it is 6.4-fold less potent. However, against HL-60 leukemia cells, the compound shows 7.3-fold greater cytotoxicity (IC50 = 0.72 µM) than PDDF (IC50 = 5.29 µM) [1].
| Evidence Dimension | Thymidylate synthase inhibition (enzyme) |
|---|---|
| Target Compound Data | IC50 = 90 nM |
| Comparator Or Baseline | PDDF (10-propargyl-5,8-dideazafolic acid): IC50 = 14 nM |
| Quantified Difference | 6.4-fold less potent on enzyme |
| Conditions | TS derived from H35F/F cells; in vitro enzymatic assay |
Why This Matters
The weaker TS inhibition yet enhanced cellular cytotoxicity indicates a different intracellular target profile, making this scaffold valuable for developing antifolates with alternative mechanisms and potentially reduced resistance liabilities.
- [1] Piper, J. R., et al. 5-Deaza-10-propargylfolic acid and related antifolates. J. Med. Chem. 35, 332–337 (1992). View Source
